2,3-diphenylquinoline-4-carboxylic Acid

Antibacterial Quinoline derivatives Spectrum of activity

2,3-Diphenylquinoline-4-carboxylic acid (CAS: 612-96-4) is a heteroaromatic compound featuring a quinoline core substituted with phenyl groups at the 2- and 3-positions and a carboxylic acid moiety at the 4-position. This substitution pattern defines a versatile pharmacophore that is the focus of ongoing medicinal chemistry efforts, particularly for the development of anticancer and antimicrobial agents.

Molecular Formula C22H15NO2
Molecular Weight 325.4 g/mol
Cat. No. B5858832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-diphenylquinoline-4-carboxylic Acid
Molecular FormulaC22H15NO2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C22H15NO2/c24-22(25)20-17-13-7-8-14-18(17)23-21(16-11-5-2-6-12-16)19(20)15-9-3-1-4-10-15/h1-14H,(H,24,25)
InChIKeyZBKJWKHDYQZPFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenylquinoline-4-carboxylic Acid: A Core Scaffold for Anticancer and Antimicrobial Drug Discovery


2,3-Diphenylquinoline-4-carboxylic acid (CAS: 612-96-4) is a heteroaromatic compound featuring a quinoline core substituted with phenyl groups at the 2- and 3-positions and a carboxylic acid moiety at the 4-position. This substitution pattern defines a versatile pharmacophore that is the focus of ongoing medicinal chemistry efforts, particularly for the development of anticancer and antimicrobial agents [1]. The compound serves as a key synthetic intermediate for generating diverse derivatives, with research demonstrating that modifications at specific positions can profoundly influence biological target engagement and therapeutic potential [2].

Why 2,3-Diphenylquinoline-4-carboxylic Acid Cannot Be Simply Swapped for a Generic Quinoline Analog


The substitution pattern on the quinoline ring is a critical determinant of biological activity, making 2,3-diphenylquinoline-4-carboxylic acid a non-interchangeable building block with its closely related analogs. For instance, the presence of the 2,3-diphenyl substitution, as opposed to a 2,7-diphenyl pattern or an 8-methyl substitution , dictates distinct molecular geometries and electronic properties. These differences directly influence the compound's ability to participate in key synthetic reactions, such as the Pfitzinger reaction, and its subsequent interactions with specific biological targets [1]. Therefore, substituting a generic quinoline or a differently substituted analog in a research or production workflow without rigorous validation risks a complete loss of function or the introduction of uncharacterized biological activity, leading to failed experiments or flawed data.

Quantitative Evidence for Selecting 2,3-Diphenylquinoline-4-carboxylic Acid Over Alternatives


Superior Antibacterial Spectrum: The 2,3-Diphenyl Scaffold Over the 2-Phenyl Monosubstituted Analog

A direct comparative study of 2-phenyl- and 2,3-diphenyl-quinoline-4-carboxylic acid derivatives revealed a clear differentiation in antibacterial spectrum. While many 2-phenyl derivatives exhibited limited or no activity, a key 2,3-diphenyl derivative (2,3-diphenyl-6-sulphanilamide-quinolin-4-carboxylic acid) demonstrated broad-spectrum activity. It was the only compound in the series to be active against all four standard bacterial strains tested: B. subtilis, S. aureus, E. coli, and P. vulgaris [1]. This contrasts with the general activity profile of the 2-phenyl series, where compounds were often inactive against S. aureus and P. vulgaris [1].

Antibacterial Quinoline derivatives Spectrum of activity

Nanomolar NK3 Receptor Antagonism: A Quantifiable Advantage for Neurokinin Research

An amide derivative of 2,3-diphenylquinoline-4-carboxylic acid (CHEMBL275259) demonstrates potent, nanomolar binding affinity for the human neurokinin-3 (NK3) receptor. In a radioligand displacement assay using CHO cells expressing the human NK3 receptor, this derivative exhibited a Ki of 50.1 nM [1]. While direct comparator data for a 2-phenyl analog is not available in this same assay, this quantifiable affinity places the compound within a potent range for modulating this therapeutically relevant target, which is implicated in CNS disorders and reproductive health.

NK3 receptor Antagonist Neurokinin Binding affinity

Differentiation via a Privileged Synthesis: The Pfitzinger Reaction and Substitution Control

The synthesis of 2,3-diphenylquinoline-4-carboxylic acid is specifically enabled by a modified Pfitzinger reaction involving phenyl pyruvic acid, an aromatic amine, and benzaldehyde [1]. In contrast, the 2-phenyl analog is synthesized from the simpler precursor pyruvic acid [1]. This distinct synthetic route allows for precise control over the 3-position substitution, a feature that is not accessible when synthesizing the 2-phenyl analog. This provides a verifiable and reproducible advantage in creating structurally complex analogs.

Synthesis Pfitzinger reaction Quinoline Building block

High-Value Application Scenarios for 2,3-Diphenylquinoline-4-carboxylic Acid Based on Quantitative Evidence


Broad-Spectrum Antimicrobial Lead Optimization Programs

Researchers seeking to develop new antibiotics with activity against both Gram-positive and Gram-negative bacteria should prioritize the 2,3-diphenylquinoline-4-carboxylic acid scaffold. As evidenced by the unique broad-spectrum activity of its 6-sulphanilamide derivative against B. subtilis, S. aureus, E. coli, and P. vulgaris [1], this scaffold provides a validated starting point for medicinal chemistry campaigns that would not be possible with the more limited 2-phenyl analog. This data supports its use in structure-activity relationship (SAR) studies aimed at optimizing antibacterial potency and spectrum.

NK3 Receptor Antagonist Probe and Lead Generation

Neuroscience and pharmacology research groups investigating the role of the neurokinin-3 (NK3) receptor in CNS disorders or reproductive biology should consider this compound. The quantifiable, nanomolar binding affinity (Ki = 50.1 nM) of a direct amide derivative for the human NK3 receptor [1] positions the 2,3-diphenylquinoline-4-carboxylic acid core as a productive pharmacophore for developing novel, potent antagonists. This evidence supports its procurement as a key building block for focused chemical libraries targeting NK3.

Controlled Synthesis of Highly Substituted Quinoline Analogs

Synthetic and medicinal chemistry laboratories requiring access to complex, trisubstituted quinoline cores will find the defined Pfitzinger reaction pathway for this compound essential. The requirement for phenyl pyruvic acid to install the 3-phenyl group [1] offers a high degree of synthetic control and a reproducible route to a specific substitution pattern that is not accessible via the simpler 2-phenyl analog synthesis. This makes the compound a strategic procurement choice for generating novel intellectual property and exploring unique chemical space.

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